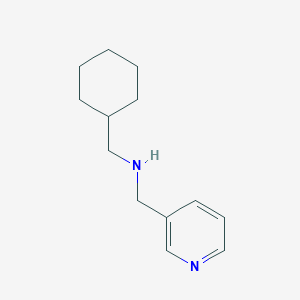
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amines, which are important building blocks for a wide range of chemical reactions. In
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine involves its interaction with the NMDA receptor. Specifically, this compound acts as a competitive antagonist of the receptor, binding to the same site as the neurotransmitter glutamate. By blocking the activity of the receptor, this compound can reduce the influx of calcium ions into the cell, which is a key step in the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activity as an NMDA receptor antagonist. By blocking the activity of this receptor, this compound can reduce the influx of calcium ions into the cell, which can have a range of downstream effects on cellular signaling pathways. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its activity as an NMDA receptor antagonist.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine in lab experiments is its selectivity for the NMDA receptor. This compound has been shown to have minimal activity at other receptor sites, which makes it a useful tool for studying the specific effects of NMDA receptor modulation. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor blockade in some experiments.
Orientations Futures
There are several potential future directions for research on 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine. One area of interest is in the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another potential direction is in the study of the downstream effects of NMDA receptor blockade, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there may be potential applications for this compound in the development of novel anxiolytic and antidepressant therapies.
Applications De Recherche Scientifique
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain. By blocking the activity of this receptor, this compound may have potential therapeutic applications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C13H20N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h4,7-8,10,12,15H,1-3,5-6,9,11H2 |
Clé InChI |
MQWKOLAHCPSYRR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCC2=CN=CC=C2 |
SMILES canonique |
C1CCC(CC1)CNCC2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)



![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
